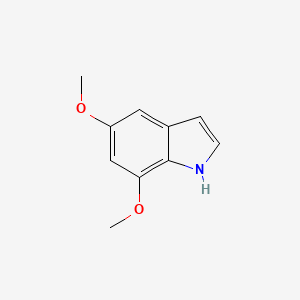

5,7-dimethoxy-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Biology

The indole nucleus is a prevalent structural motif in a plethora of biologically active compounds. bohrium.com It is the core of the essential amino acid tryptophan, which serves as a precursor to vital biomolecules like the neurotransmitters serotonin (B10506) and melatonin. bohrium.compcbiochemres.com The versatility of the indole scaffold allows it to engage in various interactions with biological macromolecules, leading to a broad range of therapeutic applications. mdpi.com

Indole derivatives have demonstrated a remarkable array of pharmacological activities, including:

Antiviral rsc.orgpcbiochemres.com

Anti-inflammatory pcbiochemres.comresearchgate.net

Antimicrobial rsc.orgresearchgate.net

Antioxidant nih.gov

Antihypertensive nih.gov

Antidepressant nih.gov

This wide-ranging bioactivity has spurred extensive research into the synthesis and modification of indole-based compounds to create new and more effective drugs. nih.govnih.gov

Overview of Methoxy-Substituted Indoles in Research

The addition of methoxy (B1213986) groups to the indole ring system significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity. chim.it Methoxy groups are electron-donating, which increases the electron density of the indole nucleus, enhancing its nucleophilicity and making it more susceptible to electrophilic substitution reactions. chim.itarkat-usa.org This enhanced reactivity provides a strategic advantage in the synthesis of diverse indole derivatives. chim.it

Research has shown that methoxy-substituted indoles exhibit a range of biological effects. For instance, some methoxyindole derivatives have been investigated for their potent anticancer activities, including the inhibition of tubulin polymerization, a critical process in cell division. acs.org Methoxy-substituted indole-curcumin derivatives have shown promise as dual-action anticancer and antioxidant agents. nih.gov Furthermore, derivatives of 5-methoxyindole (B15748) have been evaluated for their activity at serotonin receptors, highlighting their potential in neurological applications. nih.gov The position of the methoxy group(s) on the indole ring is crucial in determining the specific biological activity and potency of the compound. acs.org

Research Landscape of 5,7-Dimethoxy-1H-Indole and Analogues

The research surrounding this compound has primarily focused on its synthesis and its utility as a building block for more complex molecules. Several synthetic routes to this compound have been reported, often starting from commercially available dimethoxyaniline or dimethoxybenzaldehyde derivatives. chim.it One established method is the Reissert indole synthesis, which involves the nitration of orcinol, followed by methylation, condensation, reduction, and finally decarboxylation to yield 5,7-dimethoxyindole. chim.it

The presence of two methoxy groups at the 5 and 7 positions makes the C4 position particularly nucleophilic and susceptible to electrophilic attack. arkat-usa.org This reactivity has been exploited in various chemical transformations. For example, 5,7-dimethoxyindoles react with aldehydes under acidic conditions to form diindolylmethanes. arkat-usa.org

While research on the specific biological activities of this compound itself is somewhat limited in publicly available literature, its derivatives have been the subject of more extensive investigation. For instance, benzylindole derivatives synthesized from 5,7-dimethoxyindole have been screened for their anti-HIV, anti-fungal, and anti-bacterial properties. researchgate.net Furthermore, the synthesis of various carboxylic acid derivatives, such as this compound-2-carboxylic acid and this compound-3-carboxylic acid, has been documented, suggesting their use as intermediates in the development of new chemical entities. scbt.combldpharm.com

Analogues of this compound, such as those with additional substitutions, have also been explored. For example, 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid has been synthesized, indicating ongoing efforts to create novel compounds with potentially enhanced properties. bldpharm.com The investigation of related dimethoxyindoles, like 5,6-dimethoxyindoles, has also contributed to the broader understanding of how methoxy substitution patterns influence chemical and biological behavior. acs.orgnih.gov

Below is a table summarizing some of the key research findings related to this compound and its analogues.

| Compound/Analogue | Research Focus | Key Findings | Citations |

| This compound | Synthesis | Can be synthesized via the Reissert indole synthesis from orcinol. | chim.it |

| 5,7-dimethoxyindoles | Reactivity | The C4 position is highly nucleophilic, reacting with aldehydes to form diindolylmethanes. | arkat-usa.org |

| Benzylindole derivatives of 5,7-dimethoxyindole | Biological Screening | Showed potential anti-HIV, anti-fungal, and anti-bacterial activity. | researchgate.net |

| This compound-2-carboxylic acid | Synthesis | Synthesized as a biochemical for research purposes. | scbt.com |

| This compound-3-carboxylic acid | Synthesis | Documented as a chemical intermediate. | bldpharm.com |

| 6-(Difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid | Synthesis | A novel analogue that has been synthesized. | bldpharm.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIZYTYDGVHTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523039 | |

| Record name | 5,7-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27508-85-6 | |

| Record name | 5,7-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dimethoxy 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions forming the bedrock of synthetic approaches. For 5,7-dimethoxy-1H-indole, these classical methods are often adapted to accommodate the electronic effects of the methoxy (B1213986) substituents.

Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most versatile and widely used method for creating indole frameworks. It involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the logical starting material would be 3,5-dimethoxyphenylhydrazine. The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an ene-hydrazine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement follows under acidic conditions, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

While direct examples for the 5,7-dimethoxy isomer are sparse in readily available literature, the synthesis of the related 7-methoxyindole-2-carboxylate from 2-methoxyphenylhydrazone illustrates the general principle. nih.gov However, the Fischer synthesis can be complicated by the formation of regioisomers, particularly when substituents are present on the phenylhydrazine ring. nih.gov

Table 1: Representative Fischer Indole Synthesis

| Starting Materials | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | Indole product 70 (precursor to Minfiensine) | rsc.org |

| Phenylmethyl hydrazine, Cyclic 1,3-dione | Acid | Tricyclic core of Ondansetron | beilstein-journals.org |

This table illustrates the general utility of the Fischer Indole Synthesis for various indole derivatives.

Application of the Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis provides a route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org This method has been successfully applied to the preparation of methoxy-activated indoles. chim.it

Specifically, methyl 5,7-dimethoxyindole-2-carboxylate has been prepared using the Hemetsberger synthesis. chim.it The process begins with the Knoevenagel condensation of a substituted benzaldehyde, in this case, 3,5-dimethoxybenzaldehyde, with methyl 2-azidoacetate. acs.org The resulting methyl-2-azidocinnamate intermediate undergoes thermolytic cyclization to yield the target indole-2-carboxylate. acs.org While yields are often good, the synthesis and stability of the azido (B1232118) starting materials can be a challenge. wikipedia.org

The cyclization of an unsymmetrically substituted azidocinnamate can lead to two regioisomers. For instance, the cyclization of the precursor derived from 3-methoxybenzaldehyde (B106831) yielded both 5- and 7-methoxyindole-2-carboxylates, with the 5-regioisomer being slightly favored. acs.org

Table 2: Hemetsberger Synthesis of a 5,7-Dimethoxyindole Derivative

| Starting Materials | Key Intermediate | Product | Reference |

|---|

Adaptations of the Bischler Synthesis

The Bischler–Möhlau indole synthesis traditionally involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778) in harsh conditions to form a 2-aryl-indole. wikipedia.org Modern modifications have improved its applicability. A notable adaptation for the synthesis of a 5,7-dimethoxyindole derivative involves a carbenoid N-H insertion followed by cyclization. chim.it

In this modified approach, methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate was synthesized starting from N-methyl-3,5-dimethoxyaniline. chim.it The aniline was condensed with an α-diazo-β-ketoester in the presence of rhodium(II) acetate (B1210297) to generate an α-(N-arylamino)ketone intermediate. This intermediate was then cyclized by heating with Amberlyst® 15, an ion-exchange resin, to afford the target indole. chim.it This method provides access to 3-substituted dimethoxyindoles.

Table 3: Modified Bischler Synthesis for a 5,7-Dimethoxyindole Derivative

| Starting Materials | Reagents/Conditions | Product | Reference |

|---|

Stolle Reaction Pathways for Dimethoxyindole Precursors

The Stolle reaction synthesizes isatins (1H-indole-2,3-diones) from anilines and oxalyl chloride. These isatins are valuable precursors that can be reduced to form the corresponding indoles. For dimethoxyindoles, this pathway offers a viable, albeit indirect, route.

3,5-Dimethoxyaniline can be efficiently converted into 4,6-dimethoxyisatin through an uncatalyzed Stolle reaction. nih.gov This isatin (B1672199) can then be reduced to the corresponding indole. A powerful reducing agent like lithium aluminum hydride is capable of reducing the isatin completely to deliver 4,6-dimethoxy-1H-indole. nih.gov While this specific example yields the 4,6-isomer, it demonstrates the utility of the Stolle reaction in accessing dimethoxyindole systems starting from the corresponding dimethoxyaniline.

Table 4: Stolle Reaction and Subsequent Reduction to a Dimethoxyindole

| Starting Material | Reaction | Intermediate/Product | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxyaniline | Stolle Reaction | 4,6-Dimethoxyisatin | 1. (ClCO)₂2. AlCl₃ (catalyst, optional) | nih.gov |

Sugasawa Indole Synthesis Considerations

The Sugasawa indole synthesis is characterized by the ortho-chloroacetylation of anilines, followed by a reductive cyclization to form the indole ring. researchgate.net This method avoids the high temperatures often required in other classical syntheses.

However, applying this method to precursors for dimethoxyindoles can be problematic. Attempts to prepare 5-chloro-4,6-dimethoxy-1H-indole using the Sugasawa synthesis encountered difficulties during the initial chloroacetylation step with chloroacetonitrile. nih.gov Even with the use of Lewis acids like TiCl₄ or AlCl₃, the chloroacetylation of the trisubstituted aniline precursor resulted in very low yields. nih.gov These findings highlight that while theoretically applicable, the Sugasawa route may require significant optimization for electron-rich aniline systems like dimethoxyanilines.

Modern and Advanced Synthetic Strategies

In addition to classical methods, modern synthetic chemistry offers advanced strategies for indole synthesis, often featuring metal-catalyzed reactions that provide greater efficiency and functional group tolerance.

Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer synthesis, allow for the cross-coupling of aryl bromides and hydrazones to form the key N-arylhydrazone intermediate under milder conditions. wikipedia.org Another powerful palladium-catalyzed method is the Larock indole synthesis, which constructs the indole ring via the reaction of an o-haloaniline with an alkyne. beilstein-journals.org

Copper-catalyzed reactions have also emerged as an efficient means to construct dimethoxyindoles. For example, the synthesis of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate was achieved through a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and ethyl 2-isocyanoacetate. This approach showcases the ability of modern catalysis to assemble complex heterocyclic structures in a single step.

Microwave-assisted synthesis has been shown to accelerate many classical reactions, including the Hemetsberger synthesis, offering a way to improve yields and reduce reaction times. chim.itacs.org

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed reactions represent an efficient and economical approach for constructing the indole nucleus. These methods often proceed under milder conditions compared to traditional syntheses and demonstrate good functional group tolerance.

One prominent strategy involves the copper-catalyzed cyclization of appropriately substituted precursors. For instance, the synthesis of 5,6-dimethoxyindole (B14739) has been achieved through the copper-catalyzed cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl 2-isocyanoacetate. chim.it This reaction, utilizing copper(I) iodide (CuI) and cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO), provides a direct route to the methoxy-substituted indole core. chim.it A similar domino copper-catalyzed coupling/cyclization reaction has been reported for the synthesis of various substituted indoles, highlighting the versatility of this approach. acs.org The system developed by Ma, using CuI (2 mol%) and L-proline as a ligand, is particularly effective, even accommodating aryl bromides and alkylalkynes as coupling partners. acs.org

Another powerful copper-catalyzed method is the Fukuyama indole synthesis, which has been adapted for asymmetric synthesis using chiral copper complexes. nih.gov This radical cascade reaction involves the addition of a carbon-centered radical to a 2-vinylphenyl isocyanide, followed by a 5-exo-trig cyclization to form the indole ring. nih.gov While not directly demonstrated for the 5,7-dimethoxy variant, the methodology's success with other substituted indoles suggests its potential applicability.

The table below summarizes typical conditions for copper-catalyzed indole synthesis.

| Catalyst System | Substrates | Conditions | Yield | Reference |

| CuI / Cs₂CO₃ | 2-bromo-4,5-dimethoxy-benzaldehyde, ethyl 2-isocyanoacetate | DMSO, 80°C | Not specified | chim.it |

| CuI / L-proline | 2-bromoaniline derivatives, terminal alkynes | Not specified | Good to Excellent | acs.org |

| CuSO₄ | Toluene (B28343) derivatives, nitrile derivatives | Base-promoted | up to 85% | d-nb.info |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pre-formed indole core. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is particularly prevalent.

To apply this method to this compound, a halogenated precursor is required. For example, bromination of a methoxy-substituted indole can provide a versatile intermediate for subsequent cross-coupling. The resulting bromoindole can then be coupled with a variety of aryl or heteroaryl boronic acids. nih.gov The choice of palladium catalyst and ligands is crucial, especially when dealing with N-H free indoles, as these can inhibit the catalyst. nih.gov Specialized precatalysts have been developed to overcome this challenge, allowing for the efficient coupling of unprotected halo-indoles under mild conditions. nih.govresearchgate.net

For instance, the Suzuki-Miyaura cross-coupling of 3-chloroindazole with 5-indole boronic acid was optimized by testing various palladium sources and ligands, demonstrating the importance of the catalytic system. nih.gov In another example, a four-step sequence involving iodination followed by a Suzuki-Miyaura cross-coupling was used to synthesize indolo[2,3-c]quinolin-6-ones from indole precursors. nih.gov This highlights a common and effective strategy: initial halogenation of the indole ring followed by Pd-catalyzed cross-coupling to introduce molecular diversity. nih.gov

The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The table below outlines representative conditions for Suzuki-Miyaura reactions on indole scaffolds.

| Pd-Catalyst | Ligand | Base | Substrates | Yield | Reference |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 4-chloro-7-azaindole, N-benzylmethylamine | 33% | researchgate.net |

| P1 Precatalyst | - | K₃PO₄ | 3-arylindazole, boronic acid | 95% | nih.gov |

| Pd(PPh₃)₄ | - | NaOH | bis-(pinacolato)-diboron | Not specified | chim.it |

Aza-Friedel-Crafts Reaction Applications

The electron-rich nature of the this compound ring makes it an excellent nucleophile in Friedel-Crafts-type reactions. The aza-Friedel-Crafts reaction, in particular, involves the addition of the indole to an imine or iminium ion, providing a direct route to C3-functionalized indoles with a new C-C bond.

The reactivity of 5,7-dimethoxyindoles in electrophilic substitution reactions is significantly enhanced by the methoxy groups. arkat-usa.org These reactions typically occur at the C3 position, which is the most nucleophilic site. arkat-usa.org For example, 5,7-dimethoxyindoles react readily with aryl aldehydes under acidic conditions to form diindolylmethanes, which is a related transformation. arkat-usa.org

More specifically, aza-Friedel-Crafts reactions have been employed to couple various indole derivatives with cyclic imines. nih.gov This modified Mannich reaction has been explored for its scope and limitations, leading to the synthesis of C3-coupled indole derivatives. nih.gov In one study, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) with 7-azaindole (B17877) resulted in a potent biofilm inhibitor, showcasing the utility of this reaction in medicinal chemistry. nih.gov Another strategy involves coupling an aza-Achmatowicz rearrangement with an intermolecular aza-Friedel-Crafts reaction to link indoles with functionalized piperidines, a key step in the total synthesis of several alkaloids. rsc.org

These reactions are often catalyzed by acids, which can be either Brønsted or Lewis acids, to activate the imine electrophile. rsc.org Microwave assistance has also been shown to facilitate the reaction, providing expedient access to products like 4-aryl-3,4-dihydroquinazolinones. acs.org

| Electrophile | Nucleophile | Conditions | Product Type | Reference |

| Cyclic Imines | Indole derivatives | Acid catalysis | C3-coupled indoles | nih.gov |

| N-Acyliminium Ions | Indole | Microwave irradiation | 4-Aryl-3,4-dihydroquinazolinones | acs.org |

| Functionalized 2-hydroxypiperidines | Indoles | Mild acidic conditions | C3-C2' linked indole-piperidines | rsc.org |

Regioselective Transformations of Protected Indoles

Achieving regioselectivity in the functionalization of the indole core, particularly on the six-membered ring, can be challenging due to the high reactivity of the pyrrole (B145914) moiety (C2 and C3 positions). nih.gov Protecting the indole nitrogen is a common strategy to modulate reactivity and direct substitution to otherwise less accessible positions.

The use of a directing group at the N1 position can steer functionalization towards the C7 position. nih.gov For example, a di-tert-butyl(1H-indol-1-yl)phosphine oxide directing group was used to achieve highly regioselective C-H arylation at the C7 position with phenylboronic acid. nih.gov This reaction, catalyzed by Pd(OAc)₂, yielded the C7-phenylated product with excellent selectivity over C2 or C3 substitution. nih.gov

Another approach involves a sequence of reduction, functionalization, and re-aromatization. The indole is first reduced to the corresponding indoline, which deactivates the five-membered ring. C-H functionalization can then be selectively performed at the C7 position of the indoline, followed by oxidation to restore the indole ring. nih.gov This multi-step process provides a reliable route to C7-functionalized indoles that are difficult to access directly. nih.gov

The choice of protecting group and reaction conditions is paramount for achieving the desired regioselectivity, whether through steric hindrance, electronic effects, or direct chelation assistance.

| Strategy | Protecting/Directing Group | Target Position | Key Feature | Reference |

| Directing Group C-H Arylation | di-tert-butyl(1H-indol-1-yl)phosphine oxide | C7 | Directs Pd catalyst to C7-H bond | nih.gov |

| Reduction-Functionalization-Oxidation | N-protection (e.g., Boc) | C7 | Temporarily deactivates pyrrole ring | nih.gov |

| Vilsmeier-Haack Formylation | None (on methyl 4,6-dimethoxyindole-2-carboxylate) | C7 | Electron-donating groups direct formylation |

Optimization of Reaction Conditions and Yields

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and purity. For the synthesis of this compound and its derivatives, key parameters include the choice of catalyst, solvent, temperature, and additives.

In copper-catalyzed cyclizations, various copper salts such as CuI, CuO, Cu₂O, and CuSO₄ have been investigated. d-nb.info For the cyclization of toluene derivatives with nitriles, CuSO₄ was found to give the best yield (77%). d-nb.info The optimization process often involves screening different bases, solvents, and reaction times. For instance, in the synthesis of N-H indoles, a base-promoted C-H cleavage initiates the reaction, making the choice of base critical. d-nb.info

For palladium-catalyzed reactions, the ligand plays a pivotal role. In the Suzuki-Miyaura coupling of 3-chloroindazole, a screen of various ligands and palladium sources was conducted. nih.gov It was found that certain catalyst systems were essential for achieving high conversion, especially with challenging substrates like unprotected N-H indoles. nih.gov The concentration of the catalyst, often expressed in mol % or ppm, is another variable that is fine-tuned to balance efficiency and cost. acs.org

Similarly, in aza-Friedel-Crafts reactions, optimization may involve comparing different acid catalysts or using microwave irradiation to improve reaction times and yields. acs.org A study on the fluorination of benzo chim.itd-nb.infoscispace.comtriazin-7-ones showed that increasing the temperature to 120°C in a sealed tube led to complete conversion and a 94% isolated yield, whereas reactions at room temperature gave low yields. researchgate.net This demonstrates the significant impact that temperature and reaction vessel can have on the outcome.

The following table provides an example of an optimization study for a rhodium-catalyzed C-H activation/annulation reaction, illustrating the systematic approach used by chemists. rsc.org

| Entry | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | [RhCpCl₂]₂ | Ac₂O | DCE | 100 | 85 |

| 2 | [RhCpCl₂]₂ | Ac₂O | Dioxane | 100 | 78 |

| 3 | [RhCpCl₂]₂ | Ac₂O | Toluene | 100 | 65 |

| 4 | CpRh(CH₃CN)₃(SbF₆)₂ | Ac₂O | DCE | 100 | 90 |

| 5 | Cp*Rh(CH₃CN)₃(SbF₆)₂ | Ac₂O | DCE | 80 | 75 |

Synthesis of Specific this compound Derivatives

The synthetic methodologies described above have been applied to create a variety of specific derivatives of this compound, often as building blocks for more complex target molecules.

For example, Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate was prepared via a modified Bischler synthesis. chim.it This multi-step process involved the condensation of N-methylaniline with an α-diazo-β-ketoester in the presence of rhodium(II) acetate, followed by cyclization mediated by an ion-exchange resin (Amberlyst® 15). chim.it

The reactivity of 5,7-dimethoxyindoles with aldehydes has been explored to synthesize various diindolylmethanes. arkat-usa.org The reaction of N-methyl-5,7-dimethoxyindole with a range of benzaldehydes in glacial acetic acid afforded aryl-3,3'-diindolylmethanes in good to excellent yields (66-91%). arkat-usa.org

Another specific derivative, 1-(5,7-dimethoxy-1H-indol-4-yl)ethanone, has also been synthesized, indicating that functionalization at the C4 position is achievable. chemsynthesis.com Furthermore, the synthesis of 4,7-dimethoxy-2,3-dimethyl-1H-indole has been accomplished through methods like the Vilsmeier-Haack formylation of a precursor followed by reduction, methylation, and decarboxylation steps.

The following table lists some specific derivatives and the general synthetic approach used.

| Derivative Name | General Synthetic Method | Key Reagents | Reference |

| Methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate | Modified Bischler Synthesis | Rhodium(II) acetate, Amberlyst® 15 | chim.it |

| Aryl-3,3'-di(N-methyl-5,7-dimethoxyindolyl)methanes | Electrophilic Substitution | Benzaldehydes, glacial acetic acid | arkat-usa.org |

| 1-(5,7-dimethoxy-1H-indol-4-yl)ethanone | Not specified | Not specified | chemsynthesis.com |

| 4,7-Dimethoxy-2,3-dimethyl-1H-indole | Vilsmeier-Haack Formylation Route | POCl₃, DMF, NaBH₄, MeI/K₂CO₃ | |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide Derivatives | Multi-step synthesis | Ethyl 5-isocyanato-1H-indole-2-carboxylate | tandfonline.com |

Reactivity Profile of 5,7 Dimethoxy 1h Indole

Electrophilic Substitution Reactions

The electron-rich nature of 5,7-dimethoxy-1H-indole makes it highly reactive towards electrophiles. The substitution pattern is largely dictated by the activating effect of the methoxy (B1213986) groups.

The methoxy groups at C5 and C7 are powerful activating groups that direct electrophilic attack to specific positions on the indole (B1671886) ring. Through resonance effects, they increase the electron density at the ortho and para positions relative to themselves. In the 5,7-dimethoxyindole system, this effect strongly activates the C4 position, making it the most nucleophilic center on the benzene (B151609) portion of the molecule. researchgate.netchim.it This activation is so pronounced that it often outcompetes the inherent reactivity of the C3 position in the pyrrole (B145914) ring, a phenomenon not typically observed in simple indoles. The methoxy groups also contribute to a general increase in the reactivity of the entire indole framework. researchgate.net

The primary sites for electrophilic substitution on this compound are the C3 and C4 positions. researchgate.net The C4 position is electronically favored due to strong activation by both the C5 and C7 methoxy groups. researchgate.netchim.it However, the C3 position, which is the most reactive site in unsubstituted indoles, remains a viable point of attack.

The regioselectivity of an electrophilic attack can be controlled by the presence of other substituents on the indole ring. For instance, if an electron-withdrawing group, such as a methyl carboxylate group, is present at the C2 position, it deactivates the C3 position towards electrophilic attack. This deactivation makes the electronically-rich C4 position even more favorable, leading to preferential substitution at C4. researchgate.netarkat-usa.org A range of electrophilic substitution reactions, including formylation, acylation, bromination, and nitration, have been reported to occur at either the C3 or C4 position depending on the specific indole substrate and reaction conditions. arkat-usa.org

Table 1: Regioselectivity in Electrophilic Substitution of 5,7-Dimethoxyindoles

Indole Derivative Reaction Type Reagents Major Substitution Position Reference 5,7-dimethoxy-1-methylindole Reaction with Aldehydes Aryl aldehydes, Acetic Acid C3 researchgate.net Methyl 5,7-dimethoxyindole-2-carboxylate Reaction with Aldehydes Formaldehyde (B43269), Acetic Acid C4 researchgate.net 5,7-dimethoxyindoles Formylation Vilsmeier-Haack Reagents C4 arkat-usa.org 5,7-dimethoxyindoles Nitration Not specified C4 or C3 vulcanchem.com 5,7-dimethoxyindoles Bromination Not specified C4 or C3 vulcanchem.com

Under acidic conditions, 5,7-dimethoxyindoles readily react with aldehydes and ketones to form diindolylmethane (DIM) derivatives. This reaction is a classic example of electrophilic substitution where the protonated carbonyl compound acts as the electrophile. The most effective conditions typically involve glacial acetic acid or methanolic hydrochloric acid. arkat-usa.org

The site of linkage to the methylene (B1212753) bridge depends on the substitution pattern of the starting indole. For example, 5,7-dimethoxy-1-methylindole reacts with a variety of benzaldehydes at the C3 position to yield aryl-3,3'-diindolylmethanes in good yields (66-91%). arkat-usa.org In contrast, the less reactive methyl 5,7-dimethoxyindole-2-carboxylate reacts with formaldehyde over several days at the C4 position to give the corresponding 4,4'-diindolylmethane in 85% yield. researchgate.net This demonstrates how an electron-withdrawing group at C2 can effectively direct the substitution to C4. researchgate.netarkat-usa.org

Table 2: Synthesis of Diindolylmethanes from 5,7-Dimethoxyindoles

Indole Reactant Aldehyde/Ketone Conditions Product Linkage Yield Reference 5,7-dimethoxy-1-methylindole Benzaldehydes Glacial Acetic Acid, RT 3,3' 66-91% vulcanchem.com Methyl 5,7-dimethoxyindole-2-carboxylate Formaldehyde Acetic Acid, RT, several days 4,4' 85% researchgate.net Methyl 5,7-dimethoxyindole-2-carboxylate p-Chlorobenzaldehyde Conc. HCl, Methanol 4,4' High researchgate.net 4-hydroxymethyl-5,7-dimethoxyindole-2-carboxylate Self-condensation Acetic Acid, overnight 4,4' 73% vulcanchem.com

Reactivity at C3 and C4 Positions

Oxidation Reactions

The electron-rich nature of the this compound system makes it susceptible to oxidation. While specific studies on the parent compound are not extensively detailed, the oxidation of related dimethoxyindoles and their derivatives suggests likely reaction pathways. Generally, electron-rich indoles can be oxidized to form oxindoles, or under stronger conditions, undergo cleavage of the pyrrole ring. The oxidation of dimethoxyindoles can lead to the formation of quinone derivatives.

In a related context, the oxidative degradation of 2,4'-biindolyls derived from methyl 5,7-dimethoxyindole-2-carboxylate has been studied, indicating that the dimethoxy-substituted ring can be cleaved under oxidative stress. researchgate.net It is also noted that during some functionalization reactions, such as palladium-catalyzed arylations, oxidative decomposition can be a competing side reaction.

Reduction Reactions

Reduction of the this compound system can target either the substituents or the heterocyclic ring itself. Functional groups on the indole can be selectively reduced. For example, the reduction of methyl 5,7-dimethoxyindole-4-carbaldehyde with sodium borohydride (B1222165) yields the corresponding 4-hydroxymethylindole derivative in 77% yield, demonstrating the compatibility of the indole core with hydride reagents. arkat-usa.org

Catalytic hydrogenation is a common method for reducing the indole ring. While the 5,7-dimethoxyindole core is stable to certain catalytic hydrogenation conditions used to reduce nitro groups in its synthesis, researchgate.net more forcing conditions can reduce the pyrrole ring to yield the corresponding indoline. For instance, cobalt-catalyzed reductive alkylation of 5,7-disubstituted indoles has been achieved using molecular hydrogen as the reductant, which involves the reduction of an in-situ formed intermediate. csic.es

Nucleophilic Displacement and Further Functionalization Strategies

Direct nucleophilic substitution on the electron-rich aromatic rings of this compound is not a favored reaction pathway. Such reactions typically require an electron-deficient aromatic system or the presence of a good leaving group under specific conditions (nucleophilic aromatic substitution). wikipedia.org However, nucleophilic displacement can be performed on side-chain-functionalized derivatives.

The primary route for further functionalization remains electrophilic substitution and subsequent transformations. Several strategies have been developed:

Vilsmeier-Haack and Related Reactions : Standard Vilsmeier-Haack formylation introduces a formyl group, primarily at the C4 position. researchgate.net An "extended" Vilsmeier reaction using 3-dimethylaminopropenal and phosphoryl chloride allows for the single-step introduction of a propenal substituent at the C4 position, providing a valuable precursor for further structural development. researchgate.net

Halogenation, Acylation, and Nitration : As mentioned, these standard electrophilic substitution reactions can functionalize the C3 or C4 positions, providing handles for further chemistry. arkat-usa.org

Palladium-Catalyzed Coupling : The introduction of a tin substituent (e.g., Bu3Sn) at the C2 position via deprotonation and reaction with an electrophile allows for subsequent palladium-catalyzed coupling reactions, opening a pathway to a wide range of C2-functionalized derivatives. researchgate.net

Demethylation : The methoxy groups themselves can be targets for functionalization. Selective demethylation, for instance with boron tribromide, can generate hydroxylated analogs, which can then undergo further reactions. vulcanchem.com

Functionalization of Methoxy-Activated Indole Systems

The strategic placement of methoxy groups at the C5 and C7 positions of the indole nucleus profoundly directs the regioselectivity of functionalization reactions. This activation facilitates a range of electrophilic substitution and metal-catalyzed coupling reactions, primarily at the C4 position.

Electrophilic Substitution Reactions

The electron-rich nature of the 5,7-dimethoxyindole system makes it highly reactive towards various electrophiles. Key electrophilic substitution reactions include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole ring. For this compound derivatives, formylation occurs selectively at the C4 position. For instance, the extended Vilsmeier reaction of methyl 5,7-dimethoxyindole-2-carboxylate with 3-dimethylaminopropenal and phosphoryl chloride results in exclusive substitution at the C4 position, yielding the corresponding 4-indolylpropenal in high yield. arkat-usa.orgresearchgate.net The classical Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), is effective for this transformation. ijpcbs.comnumberanalytics.com

Nitration: The introduction of a nitro group can be achieved under mild conditions. To avoid polymerization that can occur with strong acids, nitrating agents like nitric acid adsorbed on silica (B1680970) gel are employed. clockss.org This method allows for the mononitration of methoxy-activated indoles. clockss.orgresearchgate.net For N-benzenesulfonyl or 2-carbomethoxy substituted 5-methoxyindoles, this method has been shown to produce nitroindoles in moderate to good yields. clockss.org

Halogenation: Bromination of the 5,7-dimethoxyindole core can be accomplished using reagents like N-bromosuccinimide (NBS). The high reactivity of the indole nucleus allows for electrophilic substitution to introduce bromine atoms, which can then serve as handles for further cross-coupling reactions. chim.it For example, the bromination of some indoles with NBS can occur rapidly at the C3 position. nesacs.org

Acylation: Friedel-Crafts acylation provides a direct method for introducing acyl groups to the indole ring. wikipedia.orgnih.govsaskoer.caijpcbs.com Due to the high nucleophilicity of the 5,7-dimethoxyindole system, these reactions can proceed under the influence of Lewis acid catalysts. However, controlling the regioselectivity is crucial to avoid side reactions. ikm.org.my

Mannich Reaction: The Mannich reaction introduces an aminomethyl group onto the indole nucleus. arkat-usa.orgcsic.es 5,7-Dimethoxyindole has been reported to yield the corresponding gramine (B1672134) derivative (5,7-dimethoxygramine) in a 36% yield. arkat-usa.org When the C3 position is deactivated, as in methyl 5,7-dimethoxyindole-2-carboxylate, the Mannich reaction proceeds at the activated C4 position, yielding the 4-dimethylaminomethyl-substituted product in good yield. arkat-usa.org

Metal-Catalyzed Cross-Coupling Reactions

The functionalized derivatives of this compound, particularly halogenated ones, are excellent substrates for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govbeilstein-journals.orgmdpi.comnih.govacs.org For instance, 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, an analogue of a 5,7-dimethoxyindole derivative, can be used for Sonogashira cross-coupling to introduce alkynyl substituents. chim.it These reactions typically involve the coupling of an organohalide with an organoboron, organotin, or terminal alkyne reagent in the presence of a palladium catalyst and a base.

The following tables summarize key research findings on the functionalization of this compound and related methoxy-activated systems.

Table 1: Vilsmeier-Haack Reaction of Methoxy-Activated Indoles

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Methyl 5,7-dimethoxyindole-2-carboxylate | 3-Dimethylaminopropenal, POCl₃, CH₂Cl₂ | Methyl 4-((E)-3-oxoprop-1-en-1-yl)-5,7-dimethoxy-1H-indole-2-carboxylate and its cis-isomer | 99 | arkat-usa.orgresearchgate.net |

| 5,7-Dimethoxyindole | POCl₃, DMF | This compound-4-carbaldehyde | - | chim.it |

Table 2: Nitration of Methoxy-Activated Indoles

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 4-Methoxy-N-benzenesulfonylindole | HNO₃/Silica gel, CH₂Cl₂, rt | 4-Methoxy-7-nitro-1H-indole & 4-Methoxy-5-nitro-1H-indole | 90 (70:30 ratio) | clockss.org |

| 5-Methoxy-N-benzenesulfonylindole | HNO₃/Silica gel, CH₂Cl₂, rt | 5-Methoxy-4-nitro-1H-indole & 5-Methoxy-6-nitro-1H-indole | 85 (94:6 ratio) | clockss.org |

| 6-Methoxy-N-benzenesulfonylindole | HNO₃/Silica gel, CH₂Cl₂, rt | 6-Methoxy-5-nitro-1H-indole & 6-Methoxy-7-nitro-1H-indole | 80 (80:20 ratio) | clockss.org |

| 7-Methoxy-N-benzenesulfonylindole | HNO₃/Silica gel, CH₂Cl₂, rt | 7-Methoxy-4-nitro-1H-indole & 7-Methoxy-6-nitro-1H-indole | 50 (80:20 ratio) | clockss.org |

Table 3: Halogenation of Methoxy-Activated Indoles

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Ethyl 5,6-dimethoxyindole-2-carboxylate | NBS, DMF | Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate | - | |

| 3,5-Dimethoxybenzaldehyde | NBS, H₂SO₄ | 2-Bromo-3,5-dimethoxybenzaldehyde | - | chim.it |

Table 4: Mannich Reaction of Methoxy-Activated Indoles

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 5,7-Dimethoxyindole | Formaldehyde, Dimethylamine | 5,7-Dimethoxygramine | 36 | arkat-usa.orgcsic.es |

| Methyl 5,7-dimethoxyindole-2-carboxylate | aq. Formaldehyde, Dimethylamine | Methyl 4-(dimethylaminomethyl)-5,7-dimethoxyindole-2-carboxylate | 78 | arkat-usa.org |

Table 5: Metal-Catalyzed Cross-Coupling of Methoxy-Activated Indole Derivatives

| Substrate | Coupling Partner | Catalyst and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate | Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, base | Methyl 4,7-dialkynyl-5,6-dimethoxy-1H-indole-2-carboxylate | - | chim.it |

Structure Activity Relationship Sar Studies of 5,7 Dimethoxy 1h Indole Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity

The importance of the 5,7-dimethoxy substitution pattern is starkly illustrated in the development of HIV-1 integrase inhibitors. A study systematically exploring the impact of methoxy (B1213986) groups on an indole-based inhibitor scaffold revealed that while monosubstitution (e.g., 4-methoxy) provided some activity, the simultaneous presence of methoxy groups at C5 and C7 afforded the most potent compound in the series. This derivative, 4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, exhibited activity at a 6 nM concentration, comparable to the FDA-approved drug raltegravir (B610414). nih.gov In contrast, introducing a methoxy group at the C6 position was found to be detrimental to the inhibitory activity. nih.gov

This principle extends to other therapeutic areas. In a series of 2,4-thiazolidinedione (B21345) substituted indole (B1671886) derivatives designed as anticancer agents, SAR studies concluded that a methoxy group at the 5th position was most favorable for activity against human breast (MCF-7) and prostate (PC3) cancer cells. sci-hub.se Similarly, in hybrid molecules containing an s-triazine scaffold, cytotoxicity was significantly enhanced by trimethoxy substitutions on an attached phenyl ring, an effect attributed to the strong electron-donating and hydrogen-bond accepting properties of the methoxy groups. rsc.org These findings underscore the critical role of the position and electronic influence of methoxy substituents in modulating the biological profiles of indole derivatives.

Effects of Steric Hindrance on Receptor Binding and Enzyme Inhibition

While the electronic properties of substituents are crucial, their size and spatial arrangement (steric effects) also play a vital role in determining how a molecule interacts with its biological target. In the context of 5,7-dimethoxy-1H-indole derivatives, steric hindrance can either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a favorable conformation.

Studies on substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-ones, which are derived from the 5,7-dimethoxyindole core, provide insight into steric tolerance. These compounds were developed as selective inhibitors of Haspin kinase. nih.gov Molecular docking experiments showed that introducing a methyl group at the N1 position of the indole ring (compound 62 ) resulted in only a weak H-pi interaction with a key phenylalanine residue (Phe605) and did not cause a significant steric clash with the protein. tandfonline.com This modification did not negatively impact the binding mode, and the compound retained an acceptable inhibitory concentration (IC₅₀), suggesting that the kinase's binding pocket can accommodate small substituents at this position. nih.govtandfonline.com

Influence of Indole Core Modifications on Pharmacological Profiles

Altering the fundamental this compound core, either by adding fused rings or by creating linked multi-indole structures, can dramatically shift the pharmacological profile of the resulting derivatives. Such modifications create new chemical entities with distinct shapes, flexibilities, and functionalities, allowing them to engage different biological targets.

A compelling example is the transformation of 5,7-dimethoxyindole derivatives into a library of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-ones. This was achieved through a four-step synthetic sequence that effectively fused a new ring system to the indole core. nih.gov The resulting compounds were evaluated as kinase inhibitors and were found to be novel, potent, and selective inhibitors of Haspin kinase, with some derivatives exhibiting IC₅₀ values in the low nanomolar range (1 and 2 nM). nih.gov This demonstrates how a core modification can repurpose the scaffold towards a completely different class of enzymes with high specificity.

Another strategy involves linking multiple indole units. The acid-catalyzed reaction of 5,7-dimethoxyindoles with aldehydes and ketones can produce diindolyl- and triindolyl-methanes. arkat-usa.org The nature of the linkage (e.g., from C3 or C4) is dependent on other substituents on the indole ring. For example, an ester group at the C2 position deactivates the C3 position, leading to preferential reaction at the C4 position to form 4,4'-diindolylmethanes. arkat-usa.org These multi-indole scaffolds present entirely different three-dimensional structures compared to their monomeric precursors, opening avenues for targeting protein-protein interactions or multi-receptor complexes.

Correlation between Structural Features and Specific Biological Outcomes (e.g., Vacuolization, Antimicrobial Efficacy)

Specific structural features of this compound derivatives can be directly correlated with distinct biological effects, such as the induction of cellular vacuolization or antimicrobial activity.

Vacuolization-Inducing Effects

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their ability to induce methuosis, a type of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization. tandfonline.comnih.gov The SAR study focused on substitutions on a terminal phenyl ring (R₂ group). The results clearly demonstrated that the position of methoxy groups on this ring was critical for the vacuolization-inducing effect in HeLa cancer cells. tandfonline.comnih.gov

Notably, the derivative with a 3,5-dimethoxy substitution on the phenyl ring (12n ) showed a dramatically increased vacuolization effect at a 1.0 µM concentration. tandfonline.comnih.gov In contrast, the 2,4-dimethoxy derivative (12m ) had only a weak effect, and the 3,4,5-trimethoxy derivative (12o ) lost the ability to induce vacuolization at the same concentration. tandfonline.comnih.gov This highlights a precise structural requirement for this specific biological outcome, where not just the presence but the exact placement of the dimethoxy substituents determines the activity.

| Compound | R₂ Substitution (Phenyl Ring) | Vacuolization-Inducing Effect at 1.0 µM |

|---|---|---|

| 12l | 2,3-dimethoxyl | Moderate |

| 12m | 2,4-dimethoxyl | Weak |

| 12n | 3,5-dimethoxy | Strongly Increased |

| 12o | 3,4,5-trimethoxyl | Lost Activity |

Antimicrobial Efficacy

The indole nucleus is a common feature in compounds with antimicrobial properties. samipubco.com While specific data on this compound is limited, studies on closely related isomers provide valuable SAR insights. For example, novel derivatives of 4,6-dimethoxy-1H-indole were synthesized and showed promising activity against various bacterial strains and the MCF-7 cancer cell line. samipubco.comresearchgate.net

Furthermore, hybrid molecules incorporating a pyridine (B92270) ring and a substituted indole have demonstrated significant antitubercular activity. Condensation of nicotinohydrazide with 5-methoxy-1H-indole-3-carbaldehyde yielded a compound with a minimum inhibitory concentration (MIC) of 1.6989 μM against M. tuberculosis. mdpi.com These findings suggest that the dimethoxyindole scaffold, when appropriately functionalized, is a promising template for the development of new antimicrobial agents.

Comparative SAR with Related Dimethoxyindole Isomers and Hybrid Scaffolds

To fully appreciate the unique contribution of the 5,7-dimethoxy substitution pattern, it is essential to compare its biological activities with those of other dimethoxyindole isomers and related hybrid structures.

Comparison with Isomers

The positioning of methoxy groups on the indole ring can lead to profound differences in pharmacological activity and mechanism of action. nih.gov As previously mentioned, in the context of HIV-1 integrase inhibition, the 5,7-dimethoxy substitution was superior to other patterns. nih.gov

A comparative look at other isomers reveals distinct profiles:

5,6-Dimethoxyindole (B14739): This isomer is a key component of several biologically active molecules. cymitquimica.com Derivatives have been shown to be essential for good antiproliferative potency in certain anticancer compound series. mdpi.com The presence of the two methoxy groups on the benzene (B151609) ring significantly influences its chemical properties and reactivity in electrophilic substitution. cymitquimica.com

4,6-Dimethoxyindole (B1331502): Derivatives of this isomer have been evaluated as antioxidant and anticholinesterase agents. researchgate.net Thiosemicarbazone derivatives of 4,6-dimethoxyindole showed moderate inhibition of acetylcholinesterase and butyrylcholinesterase, highlighting a different therapeutic potential compared to the 5,7-dimethoxy analogues. researchgate.net

4,7-Dimethoxyindole: This scaffold also serves as a building block for biologically active compounds. Research on 4,7-dimethoxy-2,3-dimethyl-1H-indole has pointed towards antimicrobial and anticancer potential.

This comparative analysis demonstrates that while all dimethoxyindoles are electron-rich systems, the specific location of the methoxy groups fine-tunes their interaction with biological targets, leading to distinct therapeutic applications.

Comparison with Hybrid Scaffolds

The 5,7-dimethoxy motif's influence is also evident when it is part of a larger hybrid scaffold, even when not directly on the indole ring. In the vacuolization-inducing pyridine-pyrimidine-indole-carbohydrazides, a 3,5-dimethoxy substitution on a terminal phenyl group was found to be optimal for activity. tandfonline.comnih.gov This shows that the electronic and steric properties of the dimethoxy pattern can be leveraged on different parts of a hybrid molecule to achieve a desired biological effect.

Bis-indoles represent another class of hybrid scaffolds where the linkage and substitution matter. The reaction of 5,7-dimethoxyindole with aldehydes can form aryl-3,3'-diindolylmethanes, creating large, complex structures with unique pharmacological potential. arkat-usa.org Similarly, 6-6' linked bis-indoles have been developed as submicromolar inhibitors of HIV fusion, with substitutions on terminal phenyl rings, including a 3,5-dimethoxy pattern, being explored to optimize activity. nih.govacs.org

| Isomer | Key Biological Activity Noted in Studies | Reference |

|---|---|---|

| 5,7-Dimethoxyindole | Potent HIV-1 Integrase Inhibition | nih.gov |

| 5,6-Dimethoxyindole | Antiproliferative Activity | mdpi.com |

| 4,6-Dimethoxyindole | Antioxidant & Anticholinesterase Activity | researchgate.net |

| 4,7-Dimethoxyindole | Antimicrobial & Anticancer Potential |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5,7-dimethoxy-1H-indole and its derivatives, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes and receptors.

Ligand-Receptor Interaction Analysis

Molecular docking simulations have been employed to analyze the interactions between indole (B1671886) derivatives and biological targets. For instance, studies on 2-phenylindole (B188600) derivatives as inhibitors of the Hepatitis C NS5B polymerase have utilized docking to understand how these molecules fit into the enzyme's active site. derpharmachemica.com The process involves preparing the protein structure, often retrieved from the Protein Data Bank (PDB), and then docking the ligand into the designated binding pocket. derpharmachemica.com This allows for a detailed examination of the intermolecular forces at play.

Prediction of Binding Affinities and Orientations

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding free energy, and the optimal binding orientation of the ligand within the receptor's active site. For example, in a study screening for selective estrogen receptor degraders (SERDs), various indole derivatives were docked into the estrogen alpha receptor. The results revealed that many of the designed molecules exhibited better binding free energy than the native ligand. researchgate.net Similarly, docking studies on 2-phenylindole derivatives against the NS5B polymerase provided insights into their inhibitory potential. derpharmachemica.com

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Pi-Stacking)

Docking studies are crucial for identifying the specific amino acid residues within a target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, in the context of developing inhibitors for heme oxygenase-1 (HO-1), molecular docking suggested that the carboxylic acid group of certain indole derivatives chelates the active-site iron, while methoxy (B1213986) substituents enhance hydrophobic interactions with residues like Phe214. vulcanchem.com In another study, docking of 1H-pyrazole-1-carbothioamide derivatives into the EGFR kinase active site helped to identify the structural features necessary for biological activity. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time. While specific MD simulation data for this compound is not extensively detailed in the provided results, the general application of this technique is relevant. For instance, MD simulations have been used to study the interaction between glial cell line-derived neurotrophic factor family receptor GFRα1 and small-molecule ligands, revealing stable binding and complex formation. acs.org Such simulations can predict the stability of ligand-protein complexes and analyze the movement of specific protein regions, such as loops, which can be crucial for ligand binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For indole derivatives, 2D-QSAR models have been developed to understand the effect of structural features on their inhibitory activity against targets like the EGFR kinase. acs.org These models use various descriptors to correlate with biological activity and can be improved by identifying and removing outliers. acs.org QSAR studies have also been conducted on isatin (B1672199) derivatives, a related class of compounds, to understand their anticancer activities. arabjchem.org

In Silico Assays and Virtual Screening

In silico assays and virtual screening are powerful tools in the early stages of drug discovery for identifying promising lead compounds from large chemical libraries. unipr.itnih.gov These methods have been applied to indole derivatives to assess their potential as therapeutic agents.

Virtual screening of a large compound database, followed by experimental validation, has led to the discovery of novel inhibitors for targets like glycogen (B147801) synthase-3. uclan.ac.uk In a comprehensive in silico screening of indole derivatives for their potential as selective estrogen receptor degraders (SERDs), ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis and molecular docking were used to identify candidates with favorable pharmacokinetic properties and strong binding interactions. researchgate.net The results indicated that many of the designed compounds possessed optimal drug-likeness properties and good ADME parameters. researchgate.net

Preclinical and Translational Research

In Vitro Evaluation in Cellular Models

The 5,7-dimethoxy-1H-indole scaffold has been integral to the creation of potent inhibitors targeting viral enzymes. A notable example is in the field of anti-HIV research, where derivatives have demonstrated significant efficacy.

One such derivative, 4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid, emerged as the most potent inhibitor of HIV integrase (IN) in its series. nih.gov Research has shown that the presence of methoxy (B1213986) groups at both the C-5 and C-7 positions of the indole (B1671886) ring increases the inhibitory effects against the integrase enzyme. nih.gov This specific compound proved to be highly active, with an inhibitory concentration (IC₅₀) of 6 nM. nih.gov Its potency is comparable to the FDA-approved integrase inhibitor raltegravir (B610414) and superior to elvitegravir, highlighting the therapeutic potential of the this compound core in cellular models of HIV infection. nih.gov

Table 1: In Vitro Anti-HIV Integrase Activity of a this compound Derivative and Comparator Drugs Data sourced from literature. nih.gov

| Compound | Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid | HIV-1 Integrase | 6 nM |

| Raltegravir | HIV-1 Integrase | 7 nM |

| Elvitegravir | HIV-1 Integrase | 15 nM |

Proof-of-Concept Studies in Disease Models

The therapeutic potential of compounds derived from a dimethoxy-indole framework has been validated in proof-of-concept clinical studies. An important case involves the development of HIV-1 attachment inhibitors, which evolved from an indole-based screening lead. acs.org

A key derivative in this class is BMS-488043, an azaindole identified through the optimization of an initial indole lead structure. acs.org This compound, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione, was tested in HIV-1-infected subjects. acs.orgnih.gov In an 8-day monotherapy trial, twice-daily administration of BMS-488043 resulted in a significant reduction in plasma HIV-1 RNA levels. nih.govnih.gov Specifically, mean decreases of 0.72 log₁₀ copies/ml and 0.96 log₁₀ copies/ml were observed for the 800 mg and 1,800 mg dose groups, respectively. nih.gov This successful reduction in viremia provided the clinical proof of concept for this mechanistic class of oral HIV-1 attachment inhibitors, demonstrating that the foundational dimethoxy-substituted heterocyclic structure is a viable starting point for developing effective antiviral drugs. acs.orgnih.govnih.gov

Investigation of Selectivity against Non-Tumoral or Healthy Cells

A critical aspect of preclinical research for potential therapeutic agents, especially in oncology, is determining their selectivity for pathological cells over healthy, non-tumoral cells. This is often quantified by the selectivity index (SI), which is the ratio of a compound's cytotoxicity against normal cells to its cytotoxicity against cancer cells. acs.org A higher SI value indicates greater selectivity and a more favorable therapeutic window.

While specific selectivity data for this compound itself is limited, studies on related dimethoxy-aryl and other indole derivatives provide insight into this crucial evaluation. For instance, research on a series of dimethoxyaryl-sesquiterpene derivatives demonstrated that the substitution pattern on the aromatic ring significantly influences both cytotoxicity and selectivity. mdpi.com In that study, compounds were evaluated against the MCF-7 breast cancer cell line and the non-tumoral MCF-10 cell line. mdpi.com One derivative with a 3,4-dimethoxy pattern was found to be much less toxic to the non-tumoral MCF-10 cells (IC₅₀ = 393 µM) compared to the standard drug daunorubicin (B1662515) (IC₅₀ = 9.32 µM), resulting in a much higher selectivity index (44 vs. 28). mdpi.com

Other studies on different indole derivatives have also highlighted the potential for high selectivity. A series of pyridine-pyrimidine-indole-carbohydrazide derivatives yielded a compound (12A) that showed potent cytotoxicity against multiple cancer cell lines (IC₅₀ < 6.0 µM) but was significantly less toxic to non-tumorigenic cell lines, with an IC₅₀ value over 185 µM in MCF-10A cells, indicating a selectivity of more than 40-fold. tandfonline.com Similarly, other research has identified indole derivatives that are selectively toxic toward cancerous cells while showing minimal effect on the viability of non-tumoral cells. acs.orguniba.itnih.gov These findings underscore the importance of the substitution pattern on the indole ring for achieving a desirable selectivity profile. mdpi.com

Table 2: Example of Cytotoxicity and Selectivity Index (SI) for a Dimethoxy-Aryl Derivative Data from a study on dimethoxyaryl-sesquiterpene derivatives illustrates the principle of selectivity. mdpi.com

| Compound | Cytotoxicity in MCF-7 (Cancer Cells) IC₅₀ (µM) | Cytotoxicity in MCF-10 (Non-Tumoral Cells) IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 14c (3,4-dimethoxy pattern) | 9.0 | 393 | 44 |

| Daunorubicin (Reference Drug) | 0.33 | 9.32 | 28 |

Role in Natural Products and Biosynthesis

Occurrence of Methoxy-Substituted Indoles in Natural Products

Methoxy-substituted indoles are a significant class of natural products, found in a wide range of organisms, including plants, fungi, and marine bacteria. chim.it These compounds are often alkaloids, a class of naturally occurring nitrogen-containing compounds typically derived from plant sources. rsc.org The methoxy (B1213986) groups enhance the electron-rich nature of the indole (B1671886) ring, influencing the molecule's reactivity and biological activity. chim.it

While the specific compound 5,7-dimethoxy-1H-indole is primarily known as a synthetic building block in medicinal chemistry, its structural motif is present in more complex natural molecules. chim.itarkat-usa.org For instance, certain diindolylmethanes, which are molecules containing two indole units and can be derived from 5,7-dimethoxyindoles, have been reported as natural products isolated from marine bacteria. arkat-usa.org The indole core itself is a ubiquitous component of biologically active natural products, with tryptophan serving as a vital amino acid in nearly all forms of life. rsc.org

The natural occurrence of various methoxy-indole derivatives highlights the biosynthetic versatility of organisms to modify the basic indole structure. These modifications often lead to compounds with potent biological activities. Examples of naturally occurring indole alkaloids include the antihypertensive drug reserpine (B192253) from Rauvolfia serpentina and the anticancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus. youtube.com

Table 1: Examples of Methoxy-Substituted Indole Derivatives in Natural Products & Research

| Compound Class/Derivative | Source/Context | Significance | Reference(s) |

| Diindolylmethanes (derived from 5,7-dimethoxyindole) | Marine bacterium | Natural product occurrence of the structural backbone. | arkat-usa.org |

| Methoxy-activated Indoles | General | Found in numerous natural products, pharmaceuticals, and chemosensors. | chim.it |

| Indole Alkaloids | Plants, Fungi, Bacteria | A large class of secondary metabolites with diverse and potent biological activities. | rsc.orgnih.gov |

| Melatonin (5-methoxy-N-acetyltryptamine) | Animals, Plants, Microbes | A hormone and seasonal clock with a methoxyindole core. | rsc.org |

| Serotonin (B10506) (5-hydroxytryptamine) | Animals | A key neurotransmitter biochemically derived from tryptophan. rsc.org | rsc.org |

Biosynthetic Pathways Involving Indole and its Derivatives

The vast majority of indole alkaloids found in nature are biosynthesized from the amino acid L-tryptophan . nih.govwikipedia.org This process is a multi-step, enzyme-catalyzed pathway where simple precursor compounds are converted into complex products. youtube.com The biosynthesis of the indole moiety itself begins with chorismate from the shikimic acid pathway, which is converted through several intermediates to indole-3-glycerol-phosphate. This is then transformed into indole, which is coupled with serine to form tryptophan. nih.gov

There are two primary classifications for indole alkaloids based on their biosynthetic origins: non-isoprenoid and isoprenoid. uomustansiriyah.edu.iq

Non-isoprenoid indoles include simple derivatives formed directly from tryptophan, such as tryptamine (B22526) and serotonin. uomustansiriyah.edu.iq A common initial step is the decarboxylation of tryptophan to produce tryptamine. youtube.com

Isoprenoid indoles , also known as terpene indole alkaloids, incorporate isoprene (B109036) units derived from dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP). wikipedia.orguomustansiriyah.edu.iq A key reaction in this pathway is the condensation of tryptamine with the monoterpenoid secologanin (B1681713) to form strictosidine, a universal precursor for thousands of indole alkaloids. youtube.com

Fungi, particularly from the phylum Ascomycota, are prolific producers of a diverse range of indole alkaloids. nih.gov Many of these are synthesized by large, multimodular enzymes called nonribosomal peptide synthetases (NRPSs). These enzymes incorporate tryptophan into a growing peptide chain, which is then often cyclized and further modified (e.g., by prenylation, oxidation, or methylation) to generate the final complex alkaloid. nih.gov

The formation of methoxy groups on the indole ring, such as in This compound , typically occurs late in the biosynthetic pathway. It is generally presumed that these reactions involve the methylation of corresponding hydroxylated indole precursors, catalyzed by methyltransferase enzymes using S-adenosyl methionine (SAM) as a methyl group donor. uomustansiriyah.edu.iq For example, the formation of Dimethyltryptamine (DMT) involves methylation of tryptamine via SAM. uomustansiriyah.edu.iq

Table 2: Key Precursors and Pathways in Indole Alkaloid Biosynthesis

| Precursor/Pathway | Description | Role/Significance | Reference(s) |

| L-Tryptophan | Amino acid | The primary biochemical precursor for almost all indole alkaloids. | wikipedia.org |

| Tryptamine | Biogenic amine | Formed by the decarboxylation of tryptophan; a key building block for many alkaloids. | youtube.comuomustansiriyah.edu.iq |

| Strictosidine | Monoterpenoid indole alkaloid | A central intermediate formed from tryptamine and secologanin; precursor to thousands of alkaloids. | youtube.com |

| Nonribosomal Peptide Synthetases (NRPS) | Enzyme complex | Synthesize peptide-based indole alkaloids, common in fungi. | nih.gov |

| S-Adenosyl Methionine (SAM) | Coenzyme | Acts as a methyl group donor for methylation reactions, such as the formation of methoxy groups. | uomustansiriyah.edu.iq |

Indole as an Intercellular Signal Molecule in Bacterial Physiology

Beyond its role as a building block for complex alkaloids, the simple indole molecule is a crucial intercellular signaling molecule in many microbial communities. oup.comnih.gov Produced by a wide variety of both Gram-positive and Gram-negative bacteria (over 85 species identified), indole regulates diverse aspects of bacterial physiology and behavior. oup.comnih.gov Although it has been known for over a century that bacteria like Escherichia coli produce indole, its function as a signal has only recently been elucidated. oup.com

Indole signaling is distinct from classic quorum sensing in that a specific protein receptor for indole has not been definitively confirmed, and its effects are not always dependent on population density. nih.gov Instead, indole can influence bacterial physiology through various mechanisms, including altering membrane potential and enzyme activity. uaeh.edu.mx

The degradation of tryptophan by the enzyme tryptophanase is the source of indole in the bacterial kingdom. uaeh.edu.mx The resulting indole signal can then influence a wide array of functions, demonstrating its importance in bacterial adaptation and survival in competitive environments. oup.comresearchgate.net

Key physiological processes regulated by indole signaling include:

Biofilm Formation: Indole can either promote or inhibit biofilm formation depending on the bacterial species and environmental conditions. oup.comnih.gov

Drug Resistance: It can increase resistance to antibiotics by modulating the expression of drug efflux pumps and contributing to the formation of persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. nih.govnih.gov

Virulence: Indole signaling can control the expression of virulence factors, which are molecules that enable bacteria to cause disease. oup.comnih.gov

Plasmid Stability: It contributes to the stable maintenance of plasmids, which are small, extrachromosomal DNA molecules that can carry genes for antibiotic resistance and other traits. oup.comnih.gov

Spore Formation: In some bacteria, indole can induce the formation of spores, which are highly resistant, dormant structures that allow bacteria to survive harsh conditions. oup.comnih.gov

Table 3: Functions of Indole as a Bacterial Signaling Molecule

| Regulated Process | Effect of Indole Signaling | Bacterial Examples | Reference(s) |

| Biofilm Formation | Controls development and structure | Escherichia coli, Vibrio cholerae | oup.comnih.gov |

| Antibiotic Resistance | Increases tolerance and persister cell formation | Escherichia coli | nih.govnih.gov |

| Virulence | Regulates the expression of pathogenic factors | Escherichia coli, Pseudomonas aeruginosa | oup.comnih.gov |

| Plasmid Stability | Enhances the maintenance of multicopy plasmids | Escherichia coli | oup.comnih.govuaeh.edu.mx |

| Spore Formation | Induces sporulation | Stigmatella aurantiaca | oup.com |

| Acid Resistance | Inhibits induction of certain acid resistance systems | Escherichia coli | uaeh.edu.mx |

Future Research Directions

Development of Novel 5,7-Dimethoxy-1H-Indole Derivatives with Enhanced Potency and Selectivity

The strategic placement of methoxy (B1213986) groups at the 5 and 7 positions of the indole (B1671886) ring significantly influences its electronic properties and reactivity, making it a versatile template for chemical modification. chim.itarkat-usa.org Future efforts will likely concentrate on synthesizing novel derivatives with improved potency and selectivity for specific biological targets.

Researchers are exploring the synthesis of new heterocyclic compounds derived from 4,6-dimethoxy-1H-indole (a related isomer) to develop agents with antibacterial and anticancer activities. researchgate.net The introduction of various substituents at different positions of the indole ring can modulate the compound's pharmacological profile. For instance, the addition of an extra methoxy group at the C-5 or C-7 position has been shown to increase the inhibitory effects of certain indole derivatives against HIV integrase. nih.gov

Furthermore, the synthesis of derivatives such as N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is being investigated for its potential therapeutic applications. vulcanchem.com The electron-donating nature of the methoxy groups enhances the indole ring's electron density, which can facilitate stronger interactions with biological targets. vulcanchem.com The development of compounds like 4,7-dimethoxy-2,3-dimethyl-1H-indole is also being pursued for its potential anticancer properties, with a focus on its ability to induce apoptosis in tumor cells.

Exploration of New Therapeutic Targets and Applications

While indole derivatives have been extensively studied for their anticancer, antiviral, and anti-inflammatory properties, the therapeutic potential of this compound and its analogs is far from exhausted. mdpi.com Future research will aim to identify and validate new molecular targets for these compounds, expanding their therapeutic applications.

Indole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, thereby modulating various cellular signaling pathways. nih.gov For example, certain indole derivatives have shown potential as inhibitors of HIV-1 attachment, with compounds like BMS-488043 demonstrating antiviral activity in clinical studies. nih.gov The indole scaffold's ability to mimic peptide structures allows it to bind to diverse receptors with high affinity, making it a valuable tool in drug discovery. nih.govnih.gov

Research into the anti-neurodegenerative properties of indole derivatives is also a promising area. nih.gov For instance, novel 4,6-dimethoxyindole (B1331502) based hydrazide-hydrazones have been designed and synthesized to evaluate their anticholinesterase activity, which is relevant for the treatment of Alzheimer's disease. nih.gov The exploration of indole derivatives for their effects on the central nervous system continues to be an active area of research. nih.gov

Advanced Mechanistic Elucidation through Omics Approaches

To fully understand the therapeutic potential and optimize the design of this compound derivatives, a deeper understanding of their mechanisms of action is crucial. The use of "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in elucidating the complex biological pathways modulated by these compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for indole derivatives. acs.orglongdom.org These computational tools can analyze vast datasets to identify patterns, predict biological activities, and guide the design of new compounds with desired properties. acs.orgacs.org

Target Identification: Analyzing biological data to identify new potential drug targets. longdom.org

Virtual Screening: Screening large libraries of virtual compounds to identify those with a high probability of binding to a specific target. scienceexchange.com

Predictive Modeling: Developing models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. scielo.br

De Novo Drug Design: Generating novel molecular structures with optimized properties. acs.org

Optimization for Specific Pharmacological Parameters (e.g., Bioavailability, Receptor Selectivity)

A key challenge in drug development is optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Future research on this compound derivatives will need to focus on enhancing their bioavailability, metabolic stability, and selectivity for their intended targets.

Strategies to improve these parameters include:

Prodrug Synthesis: Modifying the chemical structure to improve water solubility and absorption.

Formulation Development: Using techniques like nanoparticle encapsulation to enhance bioavailability.

Structural Modifications: Making targeted changes to the molecule to improve its binding affinity and selectivity for a specific receptor, while minimizing off-target effects. For example, the introduction of a 5-isopropyloxy group in certain indole derivatives has been shown to improve selectivity against prostate cancer cells. rsc.org